1-(3-Ethoxy-5-(trifluoromethyl)phenyl)propan-2-one
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Overview
Description
1-(3-Ethoxy-5-(trifluoromethyl)phenyl)propan-2-one is an organic compound with the molecular formula C12H13F3O2. This compound features an ethoxy group and a trifluoromethyl group attached to a phenyl ring, which is further connected to a propan-2-one moiety. The presence of the trifluoromethyl group imparts unique chemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of 1-(3-Ethoxy-5-(trifluoromethyl)phenyl)propan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-ethoxybenzaldehyde and trifluoromethyl ketone.
Reaction Conditions: The reaction conditions often involve the use of strong bases like sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product.
Industrial Production: Industrial production methods may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. .
Chemical Reactions Analysis
1-(3-Ethoxy-5-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). .
Scientific Research Applications
1-(3-Ethoxy-5-(trifluoromethyl)phenyl)propan-2-one finds applications in several scientific research areas:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique chemical properties make it useful in studying enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of potential drug candidates, especially those targeting specific molecular pathways.
Industry: The compound is employed in the production of specialty chemicals and materials with enhanced properties, such as increased stability and reactivity
Mechanism of Action
The mechanism of action of 1-(3-Ethoxy-5-(trifluoromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity and influencing biochemical pathways.
Pathways Involved: It may affect pathways related to oxidative stress, inflammation, and cellular signaling, depending on its specific application and context
Comparison with Similar Compounds
1-(3-Ethoxy-5-(trifluoromethyl)phenyl)propan-2-one can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds like 1-(3-ethoxy-5-(trifluoromethylthio)phenyl)propan-2-one and 2-propanone, 1-[3-(trifluoromethyl)phenyl]- share structural similarities but differ in functional groups and reactivity.
Uniqueness: The presence of both ethoxy and trifluoromethyl groups in this compound imparts distinct chemical properties, such as increased lipophilicity and stability, making it valuable in specific applications
Properties
Molecular Formula |
C12H13F3O2 |
---|---|
Molecular Weight |
246.22 g/mol |
IUPAC Name |
1-[3-ethoxy-5-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C12H13F3O2/c1-3-17-11-6-9(4-8(2)16)5-10(7-11)12(13,14)15/h5-7H,3-4H2,1-2H3 |
InChI Key |
JGBPRLHDQPOZRR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1)C(F)(F)F)CC(=O)C |
Origin of Product |
United States |
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